N-(1-benzylpiperidin-4-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21(16-25-15-18-8-4-5-9-20(18)22(25)27)23-19-10-12-24(13-11-19)14-17-6-2-1-3-7-17/h1-9,19H,10-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAHRJHSPYTAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2CC3=CC=CC=C3C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Acylation: The benzylpiperidine is acylated with 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related acetamide and piperidine derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Findings from Comparative Studies
Structural Flexibility vs. Rigidity: The target compound’s isoindolinone core provides rigidity, which is absent in indole- or chromene-based analogs (e.g., ). This rigidity may enhance target selectivity in CNS applications . Piperidine derivatives with sulfonyl or tosyl groups (e.g., ) exhibit higher metabolic stability but reduced blood-brain barrier penetration compared to the benzylpiperidine moiety .
Benzothiazole and thiazolopyridine analogs () prioritize kinase inhibition but lack isoindolinone’s versatility in interacting with neurotransmitter receptors .
Pharmacokinetic Profiles :
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Isoindole Framework : This is achieved through cyclization reactions involving appropriate precursors.
- Amidation : The benzylpiperidine moiety is introduced via an amidation reaction with the isoindole derivative.
- Purification : The final compound is purified using chromatographic techniques.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- HL60 (human promyelocytic leukemia)
- K562 (chronic myelogenous leukemia)
- U937 (human histiocytic lymphoma)
The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .
The proposed mechanism for the anticancer activity involves:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may also interfere with cell cycle progression, particularly at the G2/M checkpoint.
Table of Biological Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL60 | 5.0 | Apoptosis induction |
| K562 | 4.5 | Cell cycle arrest |
| U937 | 6.0 | Apoptosis induction |
Study 1: Cytotoxicity Assessment
In a study conducted by researchers at MDPI, this compound was evaluated for its cytotoxic effects on HL60 cells. The results showed that treatment with the compound led to a significant decrease in cell viability, suggesting its potential as an anticancer agent .
Study 2: Mechanistic Insights
Further investigations into the mechanistic aspects revealed that the compound activates caspase pathways associated with apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .
Q & A
Q. What synthetic routes and critical reaction parameters are recommended for synthesizing this compound?
The synthesis typically involves multi-step reactions starting with piperidine and benzyl halides for N-benzylation, followed by coupling with isoindolone derivatives. Key steps include:
- N-Benzylation of piperidine : Use benzyl chloride/bromide under basic conditions (e.g., KCO) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Acetamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzylpiperidine intermediate to the isoindol-2-ylacetic acid moiety. Monitor reaction progress via TLC and optimize pH to avoid side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
A combination of orthogonal methods is required:
- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine CH signals at δ 2.5–3.0 ppm) .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) with acetonitrile/water mobile phases to assess purity (>98% by area normalization) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 378.18) .
Q. What physicochemical properties are critical for experimental design?
Key parameters include:
- Solubility : Low aqueous solubility (~0.1 mg/mL in PBS), necessitating DMSO or cyclodextrin-based solubilization for in vitro assays .
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions (t <24 hrs at pH <3 or >10). Store at -20°C in inert atmospheres .
- LogP : Predicted value of 2.8 (Schrödinger QikProp) indicates moderate lipophilicity, influencing membrane permeability .
Q. How should preliminary biological activity screening be conducted?
- Target selection : Prioritize receptors/enzymes structurally related to the compound’s motifs (e.g., acetylcholinesterase for piperidine analogs, serotonin receptors for isoindolone) .
- In vitro assays :
- Enzymatic inhibition: Acetylcholinesterase activity measured via Ellman’s method (IC determination) .
- Cell viability: MTT assays on neuronal/cancer cell lines (e.g., SH-SY5Y, HepG2) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can synthesis yield and scalability be optimized without compromising purity?
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., temperature, solvent ratio, catalyst loading). For example, increasing DMF volume from 5 mL to 10 mL improves benzylation yield by 15% .
- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., coupling reactions) to enhance reproducibility and reduce batch variability .
Q. How to resolve contradictions between computational bioactivity predictions and experimental results?
- Orthogonal validation : If molecular docking predicts acetylcholinesterase inhibition but in vitro assays show low activity:
- Reassess docking parameters (e.g., hydration, flexible side chains) using Schrödinger Glide .
- Test off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
- Assay interference checks : Rule out fluorescence/quenching artifacts (e.g., test compound in assay buffer without enzymes) .
Q. What strategies identify the compound’s primary biological targets?
- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
- Transcriptomic profiling : Treat model cells (e.g., primary neurons) and analyze differential gene expression via RNA-seq (focus on GPCRs, kinases) .
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Analog synthesis : Modify the benzyl group (e.g., para-fluoro substitution) and isoindolone ring (e.g., methyl or chloro substituents) .
- Biological testing : Compare IC values across analogs in acetylcholinesterase assays. For example, a para-nitrobenzyl analog showed 10x reduced activity, highlighting steric hindrance effects .
Q. What challenges arise in in vivo pharmacokinetic studies?
- Low bioavailability : Address via nanoformulation (e.g., PLGA nanoparticles) or prodrug strategies (e.g., esterification of the acetamide) .
- Metabolic instability : Use LC-MS/MS to identify major metabolites (e.g., piperidine N-dealkylation products) in liver microsomes .
Q. What formulation strategies enhance stability for preclinical studies?
- Lyophilization : Prepare lyophilized powders with trehalose (1:1 ratio) for long-term storage (>6 months at 4°C) .
- Lipid-based carriers : Use self-emulsifying drug delivery systems (SEDDS) to improve oral absorption (test in rodent models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
